Acetaldehyde sodium bisulfite

Stability constant Equilibrium thermodynamics Carbonyl adduct

Secure a reliable source of volatile acetaldehyde with this crystalline bisulfite adduct. Its high stability constant (K1 = 6.90 × 10⁵ M⁻¹) ensures it remains intact during storage, unlike less stable ketone adducts, while cleanly releasing aldehyde upon demand. Ideal for multi-step synthesis, membrane-based separations, and as a weighable analytical standard. Choose this stable surrogate to avoid the hazards of free acetaldehyde, ensuring precise reaction control and high-purity recovery in your R&D or pilot-scale processes.

Molecular Formula C2H5NaO4S
Molecular Weight 148.12 g/mol
CAS No. 918-04-7
Cat. No. B1632288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetaldehyde sodium bisulfite
CAS918-04-7
Molecular FormulaC2H5NaO4S
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESCC(O)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C2H6O4S.Na/c1-2(3)7(4,5)6;/h2-3H,1H3,(H,4,5,6);/q;+1/p-1
InChIKeyCZDZQGXAHZVGPL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 0.05 g / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetaldehyde Sodium Bisulfite (CAS 918-04-7): Aldehyde-Bisulfite Adduct for Controlled Carbonyl Reactivity in Organic Synthesis and Industrial Separations


Acetaldehyde sodium bisulfite (CAS 918-04-7), systematically named sodium 1-hydroxyethanesulfonate, is a crystalline aldehyde-bisulfite adduct formed via the nucleophilic addition of sodium bisulfite to acetaldehyde [1]. As a member of the α-hydroxyalkanesulfonate class, this compound serves as a stable, solid-state surrogate for volatile acetaldehyde, enabling controlled release of the aldehyde under appropriate conditions [2]. Its reversible formation equilibrium is a defining feature: the adduct is readily cleaved by acids or bases to regenerate acetaldehyde, a property exploited in purification, temporary aldehyde protection during multi-step synthesis, and selective transport applications [3].

Why Acetaldehyde Sodium Bisulfite Cannot Be Replaced with Other Aldehyde-Bisulfite Adducts Without Compromising Process Outcomes


Aldehyde-bisulfite adducts are not a monolithic chemical class; their thermodynamic and kinetic properties diverge significantly based on the parent carbonyl structure [1]. The stability constant (K1) for acetaldehyde sodium bisulfite, measured at (6.90 ± 0.54) × 10⁵ M⁻¹, differs by over three orders of magnitude from that of the acetone adduct (K1 ≈ 2.4 × 10² M⁻¹) [2][3]. This dramatic variation in equilibrium position translates directly into practical differences: a less stable adduct may prematurely release the aldehyde during storage or handling, while a more stable one (e.g., formaldehyde adduct) may resist deprotection under desired reaction conditions. Furthermore, the permeation rates across ion-exchange membranes follow a predictable order—formaldehyde > acetaldehyde > acetone—that mirrors the stability constant hierarchy, underscoring that even structurally similar adducts exhibit functionally distinct transport behaviors [4]. Substituting acetaldehyde sodium bisulfite with another in-class adduct without accounting for these quantifiable property differences risks altered reaction kinetics, incomplete deprotection, or failed separations.

Quantitative Evidence: Differentiating Acetaldehyde Sodium Bisulfite from Formaldehyde, Acetone, and Other Aldehyde-Bisulfite Adducts


Acetaldehyde Sodium Bisulfite Exhibits ~2,875-Fold Higher Stability Constant Than Acetone Bisulfite Adduct

The formation constant (K1) for acetaldehyde sodium bisulfite is (6.90 ± 0.54) × 10⁵ M⁻¹, determined spectrophotometrically in aqueous solution at 25 °C and μ = 0.2 M [1]. In contrast, the acetone bisulfite adduct exhibits a K1 value of approximately 2.4 × 10² M⁻¹ under similar aqueous conditions (calculated from ln(K1) = (4972/T) - 11.2 at 298 K) [2]. This represents a ~2,875-fold difference in equilibrium position, demonstrating that the acetaldehyde adduct is vastly more stable toward dissociation.

Stability constant Equilibrium thermodynamics Carbonyl adduct

Membrane Permeation Rate: Acetaldehyde Bisulfite Adduct Occupies an Intermediate Position Between Formaldehyde and Acetone

In an anion-exchange membrane system employing bisulfite as a fixed carrier, the permeation rate of aldehydes follows the order: formaldehyde > acetaldehyde > acetone [1]. This observed transport hierarchy directly parallels the relative magnitude of the adduct stability constants (K1) for the respective carbonyl compounds. Acetaldehyde sodium bisulfite thus provides a defined, intermediate transport flux that is both faster than acetone and slower than formaldehyde.

Ion-exchange membrane Facilitated transport Separation science

Acid Dissociation Constant (pKa3): Acetaldehyde Adduct is Slightly Less Acidic Than Formaldehyde Adduct

The acid dissociation constant (pKa3) of acetaldehyde sodium bisulfite, measured as 11.46 (μ = 0 M, 25 °C), is marginally higher than that of the formaldehyde adduct (pKa3 = 11.28) and significantly higher than that of the chloroacetaldehyde adduct (pKa3 = 7.21) [1]. This places the acetaldehyde derivative at the less acidic end of the α-hydroxyalkanesulfonate spectrum among simple aliphatic adducts.

pKa Hydroxyalkanesulfonate Acid-base chemistry

Oxidation Potential: Acetaldehyde and Formaldehyde Bisulfite Adducts Exhibit Equivalent, Poor Reducing Activity

Both acetaldehyde-bisulfite and formaldehyde-bisulfite adducts display an oxidation potential of approximately 0.93 V, which is essentially identical to that of free sulfite [1]. Consequently, both adducts lose their reducing activity toward iodine. This equivalence indicates that the adducts do not confer enhanced oxidative stability relative to free bisulfite, but they do retain radical-scavenging activity in complex matrices like beer [1].

Oxidation potential Beer stability Radical scavenging

Evidence-Backed Application Scenarios for Acetaldehyde Sodium Bisulfite Based on Quantitative Differentiation


Selective Aldehyde Separation via Ion-Exchange Membrane Transport

Acetaldehyde sodium bisulfite's intermediate permeation rate, situated between the faster formaldehyde adduct and the slower acetone adduct, makes it an ideal candidate for membrane-based separation processes that require differential aldehyde transport [1]. In industrial waste streams or reaction mixtures containing mixed carbonyls, an anion-exchange membrane functionalized with bisulfite can selectively enrich acetaldehyde over ketones or slower aldehydes, leveraging the adduct's distinct transport kinetics to achieve high-purity recovery.

Controlled-Release Acetaldehyde Source in Multi-Step Organic Synthesis

The high stability constant of acetaldehyde sodium bisulfite (K1 = 6.90 × 10⁵ M⁻¹) relative to ketone adducts ensures that the compound remains intact during routine storage and initial reaction setup [1][2]. Upon exposure to acid, base, or Lewis acid catalysts (e.g., FeCl₃·6H₂O on silica gel), the adduct cleanly regenerates acetaldehyde for downstream transformations, including nucleophilic additions, imine formations, and indole alkylations [3]. This controlled-release profile is particularly valuable in cascade reactions where premature aldehyde liberation would lead to side reactions.

Beer and Beverage Stabilization via Radical Scavenging

Acetaldehyde-bisulfite adduct inhibits haze formation and flavor staling in beer by scavenging free radicals, a property shared with the formaldehyde adduct but with a more benign parent aldehyde [1]. In beverage research and development, acetaldehyde sodium bisulfite can be evaluated as a shelf-life extender without introducing the toxicological concerns associated with formaldehyde release, making it a preferred candidate for food-grade stabilization studies.

Reference Standard for Acetaldehyde Quantification and Method Validation

Due to its well-defined stability, crystallinity, and reversible decomposition behavior, acetaldehyde sodium bisulfite is employed as a reference standard for the calibration of analytical methods that quantify free acetaldehyde in complex matrices (e.g., environmental samples, biological fluids, food products) [2]. Its use as a stable, weighable surrogate for the volatile aldehyde improves the accuracy and reproducibility of chromatographic and spectrophotometric assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetaldehyde sodium bisulfite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.